Sodium pangamate

CAS No.: 6888-14-8

Cat. No.: VC14462252

Molecular Formula: C10H18NNaO8

Molecular Weight: 303.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6888-14-8 |

|---|---|

| Molecular Formula | C10H18NNaO8 |

| Molecular Weight | 303.24 g/mol |

| IUPAC Name | sodium;(2R,3S,4R,5R)-6-[2-(dimethylamino)acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate |

| Standard InChI | InChI=1S/C10H19NO8.Na/c1-11(2)3-6(13)19-4-5(12)7(14)8(15)9(16)10(17)18;/h5,7-9,12,14-16H,3-4H2,1-2H3,(H,17,18);/q;+1/p-1/t5-,7-,8+,9-;/m1./s1 |

| Standard InChI Key | MKVDFFROCUECAJ-CKDSBIORSA-M |

| Isomeric SMILES | CN(C)CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Na+] |

| Canonical SMILES | CN(C)CC(=O)OCC(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |

Introduction

Chemical Characteristics

Structural and Molecular Properties

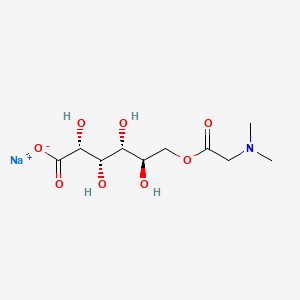

Sodium pangamate (C₁₀H₁₈NNaO₈; molecular weight 303.24 g/mol) is the sodium salt of pangamic acid, theoretically an ester of D-gluconic acid and dimethylglycine (DMG) . Its structure includes:

-

A gluconate backbone with four hydroxyl groups.

-

An ester-linked dimethylaminoacetyl group.

Table 1: Key Chemical Properties

Synthesis and Variability

-

Commercial samples often contain contaminants like DMG, calcium gluconate, or lactose .

-

Nuclear magnetic resonance (NMR) analyses reveal structural deviations from the purported ester structure .

Table 2: Synthesis Pathways

| Step | Reagents/Conditions | Output | Yield |

|---|---|---|---|

| 1 | Pangamic acid + CuCl₂ in CH₂Cl₂ | Pangamic acid hydrochloride | 60–70% |

| 2 | Neutralization with NaHCO₃ | Sodium pangamate | 85% |

Historical Context and Controversies

Discovery and Promotion

Sodium pangamate was first isolated in 1951 by Ernst T. Krebs Sr. and Jr., who claimed it was a universal therapeutic agent derived from apricot kernels . Key historical claims included:

Soviet-Era Research

1960s–1970s Soviet studies reported benefits in 1,000+ patients with atherosclerosis and hypoxia, citing:

Pharmacological Claims and Mechanisms

Proposed Mechanisms

Sodium pangamate’s hypothesized actions include:

-

Methyl Donor: Facilitating methylation reactions in protein synthesis and DNA replication .

-

Antioxidant: Mitigating oxidative stress via gluconate’s radical-scavenging properties .

-

Metabolic Enhancer: Allegedly improving ATP production through mitochondrial support .

Clinical and Preclinical Findings

| Agency | Stance | Source |

|---|---|---|

| FDA | "Unsafe; no nutritional value" | |

| Health Canada | Banned in dietary supplements | |

| EU | Not approved for medicinal use |

Comparison with Related Compounds

Table 3: Sodium Pangamate vs. DMG and DCA

| Parameter | Sodium Pangamate | Dimethylglycine (DMG) | Dichloroacetate (DCA) |

|---|---|---|---|

| Structure | Undefined mixture | C₄H₉NO₂ | C₂H₂Cl₂O₂ |

| Mechanism | Unverified | Methylation | PDK inhibition |

| Regulatory Status | Unapproved | Supplement | Investigational |

| Safety Profile | High risk | Low risk | Neurotoxic |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume